
4-(Difluoromethyl)-1-(4-nitrophenyl)triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-1-(4-nitrophenyl)triazole is a compound of significant interest in the field of organic chemistry. This compound features a triazole ring substituted with a difluoromethyl group and a nitrophenyl group. The presence of both fluorine and nitro groups imparts unique chemical properties, making it valuable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-1-(4-nitrophenyl)triazole typically involves the reaction of 4-nitrophenylhydrazine with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethyl)-1-(4-nitrophenyl)triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Cyclization: The triazole ring can undergo cyclization reactions with other functional groups.
Common Reagents and Conditions
Oxidation: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cyclization: Catalysts like copper(I) iodide in an inert atmosphere.
Major Products
Reduction: 4-(Difluoromethyl)-1-(4-aminophenyl)triazole.
Substitution: Various substituted triazoles depending on the nucleophile used.
Cyclization: Complex triazole derivatives with additional ring structures.
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)-1-(4-nitrophenyl)triazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(Difluoromethyl)-1-(4-nitrophenyl)triazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The difluoromethyl group enhances the compound’s stability and bioavailability. The triazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Difluoromethyl)-1-(4-aminophenyl)triazole
- 4-(Trifluoromethyl)-1-(4-nitrophenyl)triazole
- 4-(Difluoromethyl)-1-(4-methylphenyl)triazole
Uniqueness
4-(Difluoromethyl)-1-(4-nitrophenyl)triazole is unique due to the presence of both difluoromethyl and nitrophenyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
916151-16-1 |
|---|---|
Molekularformel |
C9H6F2N4O2 |
Molekulargewicht |
240.17 g/mol |
IUPAC-Name |
4-(difluoromethyl)-1-(4-nitrophenyl)triazole |
InChI |
InChI=1S/C9H6F2N4O2/c10-9(11)8-5-14(13-12-8)6-1-3-7(4-2-6)15(16)17/h1-5,9H |
InChI-Schlüssel |
GBIMECVTDKDVDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N2C=C(N=N2)C(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


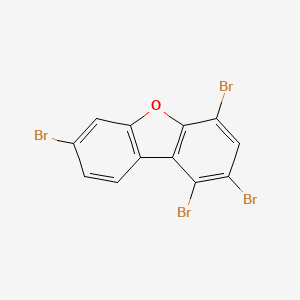
![1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone](/img/structure/B12599582.png)
![3,3'-(Dodecane-1,12-diyl)bis[5-(pyrrolidin-1-yl)-1,2,4-oxadiazole]](/img/structure/B12599590.png)
![Benzene, 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]-](/img/structure/B12599596.png)


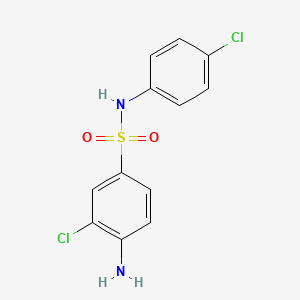
![1-Chloro-2-[2-(2-iodophenyl)ethenyl]benzene](/img/structure/B12599607.png)
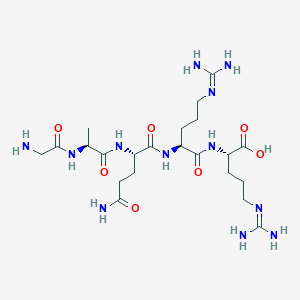

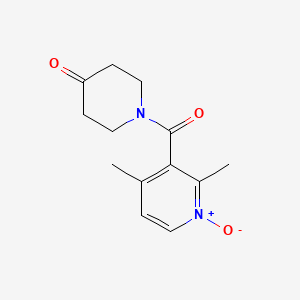
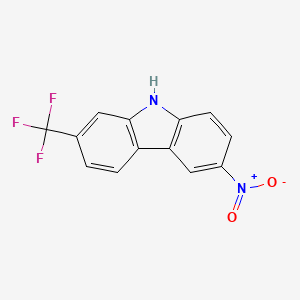
![1,4-Benzenediamine, N,N'-bis[4-[(2,4-dinitrophenyl)amino]phenyl]-](/img/structure/B12599635.png)
![Ethanone, 1-[3,4,5-tris(phenylmethoxy)phenyl]-](/img/structure/B12599645.png)
